molecular formula C20H18N2O6 B14764790 Plasiatine

Plasiatine

Cat. No.: B14764790
M. Wt: 382.4 g/mol
InChI Key: GZFXNLYYNNGWHS-GCKAQTDUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of plasiatine involves the extraction from the seeds of Plantago asiatica. The structure of this compound was determined using spectroscopic data and computational evidence . detailed synthetic routes and reaction conditions for laboratory synthesis are not extensively documented in the available literature.

Industrial Production Methods

Currently, there is no detailed information available on the industrial production methods of this compound. The compound is primarily obtained through extraction from natural sources, specifically the seeds of Plantago asiatica .

Chemical Reactions Analysis

Types of Reactions

Plasiatine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the phenylpropanoid moiety, altering the compound’s properties.

    Substitution: Substitution reactions can occur at the indole or phenylpropanoid moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties.

Comparison with Similar Compounds

Plasiatine is unique due to its unprecedented indole-phenylpropanoid hybrid structure. Similar compounds include other indole derivatives and phenylpropanoid compounds, but none exhibit the same hybrid structure and specific activation of Shp2 . Some similar compounds include:

    Indole derivatives: Compounds with an indole core structure, such as tryptophan and serotonin.

    Phenylpropanoid compounds: Compounds with a phenylpropanoid moiety, such as caffeic acid and ferulic acid.

This compound’s unique structure and biological activity make it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

2-[(2S,3R,7R)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-oxo-3,5-dihydro-2H-furo[2,3-f]indol-7-yl]acetonitrile

InChI

InChI=1S/C20H18N2O6/c1-27-17-6-10(2-3-15(17)24)18-12(9-23)11-7-14-13(8-16(11)28-18)20(26,4-5-21)19(25)22-14/h2-3,6-8,12,18,23-24,26H,4,9H2,1H3,(H,22,25)/t12-,18+,20+/m0/s1

InChI Key

GZFXNLYYNNGWHS-GCKAQTDUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](C3=CC4=C(C=C3O2)[C@@](C(=O)N4)(CC#N)O)CO)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C3=CC4=C(C=C3O2)C(C(=O)N4)(CC#N)O)CO)O

Origin of Product

United States

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